molecular formula C24H26N2O5 B2849308 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 845989-35-7

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B2849308
CAS No.: 845989-35-7
M. Wt: 422.481
InChI Key: GPUCVLWFGMXDQH-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of structural elements, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential as an immunomodulator make it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUCVLWFGMXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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